1-Iodotetradecane

Description

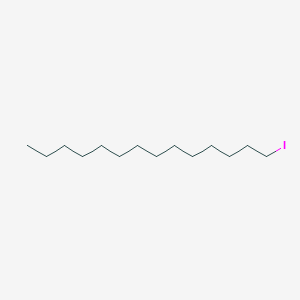

Structure

3D Structure

Properties

IUPAC Name |

1-iodotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQCFGPKNSSISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066465 | |

| Record name | 1-Iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19218-94-1 | |

| Record name | 1-Iodotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19218-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019218941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6SQ6ZJS4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodotetradecane: Properties, Reactivity, and Applications in Advanced Synthesis

This guide provides a comprehensive technical overview of 1-iodotetradecane (C₁₄H₂₉I), a long-chain alkyl iodide that serves as a pivotal reagent in synthetic chemistry. Its utility stems from the strategic placement of a reactive iodine atom at the terminus of a fourteen-carbon chain, making it an excellent electrophile for introducing a lipophilic tetradecyl moiety into a wide range of molecular architectures. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their work.

Core Chemical and Physical Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. 1-Iodotetradecane is a liquid at or near room temperature, a characteristic that simplifies its handling and dispensing in many laboratory settings.[1] Key physicochemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₉I | [2] |

| Molecular Weight | 324.28 g/mol | [2] |

| CAS Number | 19218-94-1 | [2] |

| Appearance | Solid, semi-solid, or liquid | |

| Melting Point | 13.6 °C | ChemBK (Web) |

| Boiling Point | 310.06 °C (estimated) | ChemBK (Web) |

| Density | 1.1519 g/cm³ (rough estimate) | ChemBK (Web) |

| Refractive Index | 1.4806 | ChemBK (Web) |

| Solubility | Insoluble in water.[3] Soluble in many organic solvents. | N/A |

| Synonyms | Tetradecyl iodide, Myristyl iodide | [2], ChemBK (Web) |

Spectroscopic Signature for Compound Verification

Characterization of starting materials is a critical, self-validating step in any synthetic protocol. While a specific spectrum for 1-iodotetradecane is not publicly available, its spectroscopic features can be reliably predicted based on data from homologous iodoalkanes.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the carbon directly bonded to the iodine (α-protons) will be the most deshielded, appearing as a triplet around δ 3.2 ppm . The adjacent methylene protons (β-protons) will appear as a multiplet around δ 1.8 ppm . The bulk of the overlapping methylene protons in the long alkyl chain will form a large, broad signal between δ 1.2-1.4 ppm . Finally, the terminal methyl group protons will appear as a triplet at approximately δ 0.9 ppm .[4][5]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atom attached to the iodine (C1) is expected to have a chemical shift in the range of δ 9-10 ppm . The other carbon atoms of the alkyl chain will appear in the typical aliphatic region, generally between δ 14-34 ppm , with the terminal methyl carbon (C14) appearing around δ 14 ppm .[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the alkyl chain. Strong C-H stretching vibrations will be observed in the 2850-2975 cm⁻¹ region. C-H bending and deformation vibrations will appear in the 1370-1470 cm⁻¹ range. The most characteristic absorption for this molecule is the C-I stretching vibration, which is expected to appear in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹ .[3]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 1-Iodotetradecane is classified as a hazardous substance requiring careful handling to ensure personnel safety and experimental integrity.

-

Hazard Identification: It is known to cause skin irritation (H315) and serious eye irritation (H319).

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation Mark).

-

Precautionary Measures:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly sealed and in a dark place as iodoalkanes can be light-sensitive.

Chemical Reactivity and Synthetic Utility

The primary utility of 1-iodotetradecane lies in its function as a potent alkylating agent . The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions, particularly Sₙ2 reactions.[7][8] This reactivity allows for the covalent attachment of the 14-carbon tetradecyl chain to a variety of nucleophiles.

The Menschutkin Reaction: A Cornerstone of Quaternary Ammonium Salt Synthesis

A classic and highly reliable application of iodoalkanes is the Menschutkin reaction, which involves the alkylation of a tertiary amine to form a quaternary ammonium salt ("quat").[7] These cationic surfactants have widespread applications, from antimicrobial agents to phase-transfer catalysts. 1-Iodotetradecane is an ideal substrate for this transformation, leading to the formation of N,N,N-trialkyl-1-tetradecanaminium iodide salts.

The causality behind this choice of reagent is clear: iodine's superior leaving group ability compared to bromine or chlorine results in faster reaction kinetics under milder conditions.[7]

Caption: Workflow of the Menschutkin Reaction.

Experimental Protocol: Synthesis of Tetradecyltrimethylammonium Iodide

This protocol is adapted from the principles of the Menschutkin reaction, a robust and well-documented procedure for the synthesis of quaternary ammonium salts.[1][7]

Objective: To synthesize tetradecyltrimethylammonium iodide via the Sₙ2 alkylation of trimethylamine with 1-iodotetradecane.

Materials:

-

1-Iodotetradecane (1.0 eq)

-

Trimethylamine (solution in a polar aprotic solvent like THF or ethanol, ~1.1 eq)

-

Anhydrous polar aprotic solvent (e.g., Acetone, THF, or Acetonitrile)

-

Round-bottom flask with a magnetic stir bar

-

Condenser (if heating is required)

-

Inert gas supply (Nitrogen or Argon)

-

Buchner funnel and filter paper

-

Diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-iodotetradecane in the chosen anhydrous solvent.

-

Amine Addition: To the stirred solution, slowly add the trimethylamine solution. The reaction can be exothermic, so controlled addition is recommended.

-

Reaction: Stir the mixture at room temperature. The progress can be monitored by the precipitation of the quaternary ammonium salt, which is often less soluble than the reactants in the chosen solvent. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied. Allow the reaction to proceed for several hours to 24 hours until completion (monitorable by TLC or NMR analysis of an aliquot).

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and solvent residues.

-

Drying: Dry the purified white solid product under vacuum to obtain the final tetradecyltrimethylammonium iodide.

This self-validating system relies on the significant difference in solubility between the non-polar reactants and the highly polar, ionic product, which drives the reaction to completion via Le Châtelier's principle as the product precipitates.

Applications in Drug Development and Materials Science

The introduction of long alkyl chains is a key strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties, particularly its hydrophobicity (or lipophilicity).[9][10]

Enhancing Lipophilicity for Drug Delivery

A significant challenge in drug development is the formulation of hydrophobic drugs, which have poor aqueous solubility.[11] One proven strategy is to increase the lipophilicity of a drug or a carrier molecule to improve its incorporation into lipid-based drug delivery systems like liposomes or solid lipid nanoparticles (SLNs).[9][11]

1-Iodotetradecane is an ideal reagent for this purpose. By reacting it with a suitable functional group on a hydrophilic drug molecule or a polymer backbone, the C14 alkyl chain can be appended, creating a more lipophilic derivative. This modification allows the molecule to be efficiently loaded into the hydrophobic core of a nanoparticle or the lipid bilayer of a liposome.[9] This enhances drug loading capacity and can lead to more stable formulations with controlled release profiles.[10][11]

Caption: Conceptual workflow for enhancing drug delivery.

This strategic modification of LogP (the partition coefficient) is a cornerstone of modern pharmaceutical formulation, enabling the delivery of potent but poorly soluble active pharmaceutical ingredients (APIs).[11]

Conclusion

1-Iodotetradecane is more than a simple alkyl halide; it is a precision tool for imparting significant lipophilicity to a molecular scaffold. Its well-defined physical properties, predictable reactivity in Sₙ2 reactions, and straightforward handling make it a reliable and valuable reagent. For researchers in organic synthesis and drug development, understanding the causality behind its use—namely, the kinetic advantage of the iodide leaving group and the strategic value of its long alkyl chain—is key to unlocking its full potential in the creation of novel surfactants, advanced materials, and innovative drug delivery systems.

References

-

Kirch, C., & Rump, E. (n.d.). Liposome formulations of hydrophobic drugs. PubMed. Retrieved from [Link]

-

NIST. (n.d.). Tetradecane, 1-iodo-. NIST WebBook. Retrieved from [Link]

-

Tanaka, K., et al. (2021). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. MATEC Web of Conferences. Retrieved from [Link]

-

Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]

-

Hogarth, C., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Retrieved from [Link]

-

N/A. 1-Iodotetradecane. ChemBK. Retrieved from [Link]

-

N/A. 1-Iodododecane. PubChem. Retrieved from [Link]

-

N/A. The Role of Potassium Iodide in Photographic Emulsions and Organic Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-iodopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane. Retrieved from [Link]

-

Kozik, V. V., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetradecane, 1-iodo- [webbook.nist.gov]

- 3. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-IODODECANE(2050-77-3) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Iodododecane(4292-19-7) 1H NMR [m.chemicalbook.com]

- 6. 1-Iodododecane | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. matec-conferences.org [matec-conferences.org]

- 11. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]

An In-depth Technical Guide to 1-Iodotetradecane for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Long-Chain Alkyl Iodide

1-Iodotetradecane (C₁₄H₂₉I) is a long-chain alkyl halide that serves as a pivotal building block and functionalizing agent in various fields of chemical research. Its unique combination of a fourteen-carbon lipophilic tail and a reactive terminal iodide makes it a valuable tool for organic synthesis, surface science, and the development of novel materials. The high polarizability and relatively weak carbon-iodine bond facilitate its participation in a range of nucleophilic substitution reactions, making it an ideal precursor for introducing long alkyl chains into molecules or onto surfaces. This guide provides a comprehensive overview of the essential physical properties, chemical behavior, handling protocols, and key applications of 1-iodotetradecane, tailored for the research community.

Physicochemical Properties of 1-Iodotetradecane

A thorough understanding of the physical and chemical properties of 1-iodotetradecane is fundamental to its effective application in research. These properties dictate its behavior in different solvent systems, its reactivity, and the appropriate conditions for its storage and handling.

Core Physical and Chemical Data

The key physicochemical data for 1-iodotetradecane are summarized in the table below. These values have been compiled from various authoritative sources and provide a quantitative basis for experimental design.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₄H₂₉I | - | [1][2] |

| Molecular Weight | 324.28 | g/mol | [1][2] |

| CAS Number | 19218-94-1 | - | [1][2] |

| Appearance | Liquid | - | [2] |

| Melting Point | 13.6 | °C | [3] |

| Boiling Point | 310.06 (estimate) | °C | [3] |

| Density | 1.1519 (rough estimate) | g/cm³ | [3] |

| Purity | 98% | [2] |

Solubility Profile

The long, nonpolar tetradecyl chain of 1-iodotetradecane governs its solubility. It is readily soluble in a wide range of common organic solvents but is practically insoluble in water.[4][5][6] This differential solubility is a key factor in designing reaction and purification protocols.

-

High Solubility: Non-polar solvents such as hexane, toluene, and other hydrocarbons.

-

Good Solubility: Moderately polar solvents like ethers and chlorinated solvents.

-

Low to Insoluble: Highly polar solvents, most notably water.

The inability of 1-iodotetradecane to form hydrogen bonds is a primary reason for its insolubility in water.[7] When working with this compound, the choice of solvent is critical for achieving a homogeneous reaction mixture and for facilitating subsequent product isolation.

Chemical Reactivity and Synthetic Applications

The chemical utility of 1-iodotetradecane is primarily centered on the reactivity of the carbon-iodine bond. As a primary alkyl iodide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The iodide ion is an exceptional leaving group, which enhances the reactivity of the molecule towards a wide array of nucleophiles.[4]

Key Reactions and Mechanisms

1-Iodotetradecane readily participates in reactions with various nucleophiles, including alkoxides, amines, and thiolates. These reactions are instrumental in the synthesis of a diverse range of compounds.

-

Williamson Ether Synthesis: The reaction of 1-iodotetradecane with an alkoxide, generated from an alcohol and a strong base, yields an ether. This is a classic and reliable method for forming carbon-oxygen bonds.[8][9] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion attacks the electrophilic carbon atom bearing the iodine.[8]

-

Alkylation of Amines: Primary and secondary amines can be alkylated with 1-iodotetradecane to form secondary and tertiary amines, respectively.[10][11] This reaction is also a nucleophilic substitution, with the lone pair of electrons on the nitrogen atom acting as the nucleophile.[10] It is important to note that over-alkylation can be a competing process, leading to the formation of quaternary ammonium salts.[11]

Experimental Protocol: Williamson Ether Synthesis

The following is a generalized, step-by-step protocol for the synthesis of an ether using 1-iodotetradecane.

Materials:

-

Alcohol (starting material)

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

1-Iodotetradecane

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

-

Standard glassware for reaction, workup, and purification

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath and slowly add sodium hydride in portions.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Slowly add 1-iodotetradecane to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench any unreacted sodium hydride with a small amount of water or ethanol.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ether product by column chromatography or distillation.

Sources

- 1. Tetradecane, 1-iodo- (CAS 19218-94-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Tetradecane, 1-iodo- | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. echemi.com [echemi.com]

- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Iodotetradecane

This guide provides a comprehensive technical overview of 1-Iodotetradecane (CAS Number: 19218-94-1), tailored for researchers, scientists, and professionals in drug development. It delves into the compound's properties, synthesis, reactivity, and applications, with a focus on practical insights and established methodologies.

Part 1: Core Profile of 1-Iodotetradecane

1-Iodotetradecane is a long-chain alkyl iodide that serves as a valuable intermediate in organic synthesis.[1] Its 14-carbon backbone imparts significant lipophilicity, making it a key reagent for introducing long alkyl chains onto various molecular scaffolds. This property is particularly useful in modifying the physicochemical properties of molecules in fields such as drug discovery and material science.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Iodotetradecane is presented below. These values are critical for designing experiments, predicting reaction outcomes, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 19218-94-1 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₄H₂₉I | [3][4][6][7] |

| Molecular Weight | 324.29 g/mol | [2][5][6] |

| Melting Point | 13.6 °C | [3] |

| Boiling Point | 310.06 °C (estimated) | [3] |

| Density | 1.1519 g/cm³ (rough estimate) | [3] |

| Physical Form | Solid, semi-solid, or liquid | |

| Purity | Typically ≥98% | |

| Solubility | Insoluble in water | [2] |

| Lipophilicity (LogP) | 6.12 (AlogP) | [4] |

Part 2: Synthesis and Purification

The synthesis of 1-Iodotetradecane is most commonly achieved through nucleophilic substitution reactions, where a better leaving group, such as a tosylate or a bromide, is displaced by an iodide ion. The Finkelstein reaction is a classic and efficient method for this transformation.[8]

Synthetic Workflow: The Finkelstein Reaction

The Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone.[8] The underlying principle relies on the differential solubility of the resulting sodium halides in acetone. Sodium iodide is soluble in acetone, whereas sodium chloride and sodium bromide are not, driving the reaction forward according to Le Châtelier's principle.

Below is a conceptual workflow for the synthesis of 1-Iodotetradecane from 1-bromotetradecane.

Caption: Finkelstein reaction workflow for 1-Iodotetradecane synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromotetradecane (1 equivalent) in anhydrous acetone.

-

Reagent Addition: Add sodium iodide (1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The precipitated sodium bromide will be visible.

-

Filtration: Filter the mixture to remove the sodium bromide precipitate. Wash the precipitate with a small amount of cold acetone.

-

Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 1-Iodotetradecane can be purified by vacuum distillation to yield a clear or slightly yellow oil/solid.

Part 3: Chemical Reactivity and Applications

The reactivity of 1-Iodotetradecane is dominated by the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[9][10][11] This high reactivity makes 1-Iodotetradecane a potent alkylating agent.[9]

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl iodide, 1-Iodotetradecane readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[9][12] This allows for the straightforward introduction of the tetradecyl group into various molecules.

Sources

- 1. 1-Iodotetradecane [myskinrecipes.com]

- 2. Tetradecane, 1-iodo- (CAS 19218-94-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chembk.com [chembk.com]

- 4. CNP0576364.0 - COCONUT [coconut.naturalproducts.net]

- 5. CAS Number 19218-94-1 [emolecules.com]

- 6. Tetradecane, 1-iodo- [webbook.nist.gov]

- 7. Tetradecane, 1-iodo- [webbook.nist.gov]

- 8. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 9. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 10. savemyexams.com [savemyexams.com]

- 11. savemyexams.com [savemyexams.com]

- 12. studymind.co.uk [studymind.co.uk]

An In-Depth Technical Guide to 1-Iodotetradecane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-iodotetradecane, a long-chain alkyl iodide that serves as a versatile chemical intermediate in various scientific and industrial applications, including drug development and materials science. This document delves into the fundamental physicochemical properties, detailed analytical characterization techniques, and established synthetic protocols. Furthermore, it explores the reactivity of 1-iodotetradecane and its practical applications, with a particular focus on its role in the synthesis of bioactive quaternary ammonium compounds. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important chemical entity.

Introduction

1-Iodotetradecane (C₁₄H₂₉I) is a linear alkyl iodide that is of significant interest to organic chemists due to the unique properties conferred by its long hydrocarbon chain and the reactive carbon-iodine bond. The fourteen-carbon chain imparts considerable lipophilicity, making it a valuable building block for molecules designed to interact with biological membranes or other nonpolar environments. The terminal iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and is instrumental in the formation of organometallic reagents. These characteristics make 1-iodotetradecane a key intermediate in the synthesis of surfactants, polymers, and, notably, pharmacologically active molecules. This guide aims to provide a detailed exploration of its chemical and physical properties, synthesis, and applications, thereby serving as a valuable resource for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of 1-iodotetradecane are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Iodotetradecane

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₉I | [1][2] |

| Molecular Weight | 324.29 g/mol | [2] |

| CAS Number | 19218-94-1 | [2] |

| Appearance | Solid, semi-solid, or liquid | |

| Melting Point | 13.6 °C (estimate) | |

| Boiling Point | 310.06 °C (estimate) | |

| Density | 1.1519 g/cm³ (rough estimate) | |

| Purity | ≥98% (typical) | |

| Storage Temperature | Room temperature, in a dry, dark place |

Note: Some physical properties are estimated based on data for homologous compounds and may vary.

Synthesis of 1-Iodotetradecane

The synthesis of 1-iodotetradecane can be efficiently achieved from its corresponding alcohol, 1-tetradecanol, through a well-established iodination reaction. A common and effective method involves the use of triphenylphosphine and iodine, which proceeds via a phosphonium iodide intermediate.

Caption: Synthetic pathway for 1-iodotetradecane.

Experimental Protocol: Synthesis from 1-Tetradecanol

This protocol describes the conversion of 1-tetradecanol to 1-iodotetradecane using triphenylphosphine and iodine.

Materials:

-

1-Tetradecanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add iodine (1.2 eq) portion-wise to the stirred solution. The reaction is exothermic and the color will change from dark purple to a clear or pale yellow solution upon completion.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any excess iodine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) to yield pure 1-iodotetradecane.

Analytical Characterization

The identity and purity of 1-iodotetradecane are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1-iodotetradecane is characterized by a triplet at approximately 3.2 ppm corresponding to the two protons on the carbon adjacent to the iodine atom (–CH₂–I). The remaining methylene protons of the alkyl chain appear as a broad multiplet between 1.2 and 1.4 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbon bonded to iodine at a characteristic upfield chemical shift (around 10-15 ppm). The other carbon signals of the alkyl chain will appear in the typical aliphatic region (approximately 14-32 ppm).

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of 1-iodotetradecane. The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 324, confirming the molecular weight. A prominent peak at m/z 197 corresponds to the loss of the iodine atom ([M-I]⁺). The fragmentation pattern will also show a series of peaks separated by 14 mass units, characteristic of a long alkyl chain.

Gas Chromatography (GC)

The purity of 1-iodotetradecane can be readily assessed by gas chromatography, typically using a nonpolar capillary column. The retention time will be dependent on the specific column and temperature program used.

Chemical Reactivity and Applications

The reactivity of 1-iodotetradecane is dominated by the carbon-iodine bond, which is susceptible to nucleophilic attack and can be used to form organometallic reagents.

Caption: Key reactions of 1-iodotetradecane.

Nucleophilic Substitution Reactions

As a primary alkyl iodide, 1-iodotetradecane readily undergoes Sₙ2 reactions with a variety of nucleophiles.[3] This allows for the introduction of the tetradecyl group onto other molecules. Examples include reactions with:

-

Hydroxide ions (OH⁻) to form 1-tetradecanol.

-

Alkoxides (RO⁻) to form ethers.

-

Cyanide (CN⁻) to form pentadecanenitrile, extending the carbon chain by one.

-

Amines (RNH₂) to form secondary amines.

Grignard Reagent Formation

1-Iodotetradecane reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, tetradecylmagnesium iodide.[4] This organometallic compound is a potent nucleophile and a strong base, and it can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[5]

Application in the Synthesis of Bioactive Molecules: Quaternary Ammonium Compounds

A significant application of 1-iodotetradecane is in the synthesis of quaternary ammonium compounds (QACs).[6] These molecules, which possess a positively charged nitrogen atom, often exhibit biological activity. The long tetradecyl chain of 1-iodotetradecane can be attached to a tertiary amine via an Sₙ2 reaction to form a QAC with a long lipophilic tail.[7] This structural motif is common in antimicrobial agents, as the lipophilic chain can disrupt the cell membranes of bacteria and fungi.[6]

Example Synthesis of a Quaternary Ammonium Compound:

Safety and Handling

1-Iodotetradecane should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[8]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Health Hazards: Causes skin and serious eye irritation. Avoid inhalation of vapors or dust.

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

If inhaled: Move the person into fresh air.[1]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]

-

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is light-sensitive.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]

Conclusion

1-Iodotetradecane is a valuable and versatile long-chain alkyl iodide with a well-defined set of physicochemical properties and reactivity. Its utility in organic synthesis is underscored by its ability to participate in nucleophilic substitution reactions and form Grignard reagents, enabling the introduction of a C₁₄ lipophilic chain into a variety of molecular scaffolds. The application of 1-iodotetradecane in the synthesis of bioactive quaternary ammonium compounds highlights its importance in the field of medicinal chemistry. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

-

Pongoh, E. J., Rumampuk, R. J., Paat, V., & Soputan, J. (n.d.). 1 H-NMR and 13 C-NMR Spectroscopic Data. ResearchGate. [Link]

-

NMR and GCMS analysis. (n.d.). The Royal Society of Chemistry. [Link]

-

Triphenylphosphine and iodine can be used to convert alcohols to... (n.d.). Pearson. [Link]

-

3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. (n.d.). Organic Syntheses. [Link]

-

Tetradecane, 1-iodo-. (n.d.). NIST WebBook. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (2016). National Institutes of Health. [Link]

-

1-Iodotetradecane. (n.d.). MySkinRecipes. [Link]

-

A Quaternary Ammonium Salt Promoted Regioselective Iodination of Terminal Alkynes: A Convenient Access to 1-Iodoalkynes in Aqueous Media. (2015). ResearchGate. [Link]

-

A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. (2010). PubMed. [Link]

-

Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. (2006). ResearchGate. [Link]

-

SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. (n.d.). TSI Journals. [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). MDPI. [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. (n.d.). ISMRM. [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021). YouTube. [Link]

-

Does 1-iodopentane use a nucleophilic bimolecular reaction? (n.d.). Homework.Study.com. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Tetradecane, 1-iodo- [webbook.nist.gov]

- 3. ysi.com [ysi.com]

- 4. Cell-surface modification with an iodinatible imidoester to enhance radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 7. tsijournals.com [tsijournals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

1-Iodotetradecane synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 1-Iodotetradecane

Introduction

1-Iodotetradecane (C₁₄H₂₉I) is a long-chain alkyl iodide that serves as a crucial building block and intermediate in organic synthesis.[1][2] Its utility is particularly pronounced in the development of pharmaceuticals and advanced materials, where the introduction of a fourteen-carbon lipophilic chain can significantly modify the parent molecule's properties, such as solubility, membrane permeability, and biological activity. The iodine atom provides a reactive site for various coupling reactions and nucleophilic substitutions, making it a versatile synthon for researchers. This guide provides a comprehensive overview of the principal methods for synthesizing and purifying 1-iodotetradecane, grounded in established chemical principles and field-proven laboratory practices.

Part 1: Core Synthesis Methodologies

The synthesis of 1-iodotetradecane can be approached from several angles, primarily depending on the availability of starting materials and the desired scale of the reaction. The two most reliable and widely employed methods are the Finkelstein reaction starting from a corresponding alkyl bromide and the direct iodination of 1-tetradecanol.

Method 1: The Finkelstein Reaction: A Halogen Exchange Approach

The Finkelstein reaction is a classic and highly efficient Sₙ2 (bimolecular nucleophilic substitution) reaction that involves the exchange of one halogen for another.[3][4] In the context of 1-iodotetradecane synthesis, this typically involves the conversion of 1-bromotetradecane.

Causality and Mechanism: The reaction's success hinges on Le Châtelier's principle. The conversion of an alkyl bromide or chloride to an alkyl iodide is achieved by treating it with a solution of sodium iodide (NaI) in dry acetone.[4][5][6] While sodium iodide is soluble in acetone, the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not.[4][5] This poor solubility causes the byproduct salt to precipitate out of the solution, effectively removing it from the equilibrium and driving the reaction to completion.[4][6] The reaction proceeds via a backside attack by the iodide nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the center were chiral (though it is not in this case).

Experimental Protocol: Synthesis of 1-Iodotetradecane from 1-Bromotetradecane

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromotetradecane (1.0 eq) in anhydrous acetone. Use a sufficient volume of acetone to ensure complete dissolution at room temperature.

-

Addition of Sodium Iodide: Add sodium iodide (NaI, approx. 1.5 eq) to the solution. A molar excess of NaI is used to maximize the reaction rate.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr). The reaction is typically complete within several hours.

-

Initial Work-up: After cooling to room temperature, the precipitated sodium bromide is removed by vacuum filtration. The filter cake should be washed with a small amount of cold acetone to recover any product.

-

Solvent Removal: The acetone is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Aqueous Extraction: The resulting residue is redissolved in a water-immiscible organic solvent like diethyl ether or hexane. This solution is then washed sequentially with water and a dilute aqueous solution of sodium thiosulfate (to remove any trace iodine), followed by a final wash with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield crude 1-iodotetradecane.

Diagram: Finkelstein Reaction Workflow

Caption: Workflow for 1-iodotetradecane synthesis via the Finkelstein reaction.

Method 2: Direct Iodination of 1-Tetradecanol

A more direct route involves the conversion of the primary alcohol, 1-tetradecanol (myristyl alcohol), into 1-iodotetradecane.[7][8] A common and effective method for this transformation utilizes triphenylphosphine (PPh₃) and iodine (I₂).

Causality and Mechanism: This reaction proceeds through the formation of an intermediate phosphonium salt. Triphenylphosphine reacts with iodine to form an iodophosphonium iodide species. The oxygen atom of the alcohol then attacks the phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium iodide. In the final step, the displaced iodide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen in an Sₙ2 fashion. This results in the formation of 1-iodotetradecane and triphenylphosphine oxide as a byproduct. Imidazole is often added to the reaction to act as a base, neutralizing the HI formed in situ and facilitating the reaction.[9]

Experimental Protocol: Synthesis of 1-Iodotetradecane from 1-Tetradecanol

-

Reagent Setup: To a solution of 1-tetradecanol (1.0 eq), triphenylphosphine (1.3 eq), and imidazole (1.3 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., Argon), add iodine (1.3 eq) portion-wise at 0 °C (ice bath).[9]

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.[9]

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess iodine.[9]

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same organic solvent.

-

Washing: Combine the organic layers and wash them sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain 1-iodotetradecane and triphenylphosphine oxide.

-

Purification: The triphenylphosphine oxide byproduct is typically removed by column chromatography or by precipitation/filtration from a nonpolar solvent like hexane.[9]

Diagram: Iodination of 1-Tetradecanol Workflow

Sources

- 1. Tetradecane, 1-iodo- [webbook.nist.gov]

- 2. 1-Iodotetradecane | C14H29I | CID 29507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Finkelstein Reaction [organic-chemistry.org]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 8. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Iodododecane synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis and Handling of 1-Iodotetradecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenges of 1-Iodotetradecane in Modern Synthesis

1-Iodotetradecane, a long-chain alkyl iodide, serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules and functional materials. Its utility lies in the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of the fourteen-carbon lipophilic chain into a target molecule, a common strategy in the development of pharmaceuticals, surfactants, and other specialized chemicals. However, the same reactivity that makes it a valuable reagent also necessitates a thorough understanding of its handling and safety profile. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses associated with 1-Iodotetradecane, grounded in established safety protocols and the physicochemical properties of the compound.

I. Physicochemical and Hazard Profile of 1-Iodotetradecane

A foundational understanding of the physical and chemical properties of a substance is paramount to its safe handling. The following table summarizes the key physicochemical data for 1-Iodotetradecane.

| Property | Value | Source |

| Molecular Formula | C14H29I | [1][2][3][4] |

| Molecular Weight | 324.29 g/mol | [5] |

| Appearance | Solid, semi-solid, or liquid | |

| Melting Point | 13.6°C | [1] |

| Boiling Point | ~310.06°C (estimate) | [1] |

| Density | ~1.15 g/cm³ (estimate) | [1] |

| CAS Number | 19218-94-1 | [3][4][5] |

Hazard Identification and GHS Classification:

1-Iodotetradecane is classified as a hazardous substance. The primary hazards are skin and eye irritation.[6] While comprehensive toxicological data is not available, the potential for respiratory tract irritation upon inhalation of vapors or aerosols is also a concern.[6][7]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

The causality behind these classifications lies in the chemical nature of alkyl iodides. The polar carbon-iodine bond and the potential for the compound to react with biological nucleophiles can lead to irritation upon contact with skin and mucous membranes.

II. Prudent Handling and Storage: A Proactive Approach to Safety

Safe handling of 1-Iodotetradecane hinges on a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and sound laboratory practices.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 1-Iodotetradecane is to minimize exposure. This is best achieved by working in a well-ventilated area, such as a certified chemical fume hood.[7] This is crucial to prevent the accumulation of vapors, especially when working with heated material.

Personal Protective Equipment (PPE): Essential Barriers

A risk assessment should always be conducted to determine the specific PPE required for a given procedure.[8] However, the following are generally considered mandatory when handling 1-Iodotetradecane:

-

Eye and Face Protection: Safety glasses with side shields that conform to EN166 or NIOSH standards are the minimum requirement.[7][9] For tasks with a higher risk of splashing, chemical safety goggles or a full-face shield should be worn.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves with a minimum thickness of 0.11 mm have been shown to have a long breakthrough time.[7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[7]

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls may be necessary.[10]

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[9] However, if engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Caption: Essential PPE for handling 1-Iodotetradecane.

Safe Storage Protocols

Proper storage is critical to maintain the integrity of 1-Iodotetradecane and prevent hazardous situations.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][9]

-

Environment: Store in a cool, dark place. 1-Iodotetradecane is light-sensitive, and exposure to light can cause decomposition, potentially releasing iodine.[6][7][9] Storing under an inert gas atmosphere is also recommended to prevent degradation.[7]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can react violently with alkyl iodides.[7][9]

III. Emergency Procedures: A Calm and Calculated Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.

First-Aid Measures

The following first-aid procedures should be followed in case of exposure. In all cases, seek medical attention and show the Safety Data Sheet to the attending physician.[7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7]

Caption: Workflow for emergency response to exposure and spills.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Ensure adequate ventilation. [7]

-

Evacuate personnel from the area. [7]

-

Wear appropriate PPE , including respiratory protection if necessary.[7]

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6][11]

-

Collect the absorbed material into a suitable, closed container for disposal.[6][7]

-

Do not allow the product to enter drains. [7]

Fire-Fighting Measures

While 1-Iodotetradecane is not highly flammable, it will burn.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

-

Hazardous Combustion Products: Burning may produce toxic fumes, including carbon oxides and hydrogen iodide.[6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

IV. Disposal Considerations

Disposal of 1-Iodotetradecane and its containers must be handled as hazardous waste.

-

Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[7] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

-

Contaminated Packaging: Dispose of as unused product.[7]

Always consult local, state, and federal regulations for proper disposal procedures.[11]

V. Toxicological and Ecological Information: The Data Gaps

A significant challenge in assessing the full risk profile of 1-Iodotetradecane is the lack of comprehensive toxicological and ecological data. Many safety data sheets state that the toxicological properties have not been thoroughly investigated.[7] There is also limited information on its persistence, bioaccumulation potential, and mobility in the environment.[6] This data gap underscores the importance of adhering to the precautionary principle: handle the substance as if it were more hazardous than currently known and prevent its release into the environment.

Conclusion: A Culture of Safety

1-Iodotetradecane is a valuable tool in the arsenal of the research chemist. Its effective and safe use is predicated on a thorough understanding of its properties and a commitment to a culture of safety. By implementing the engineering controls, wearing the appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic potential of this important chemical. The causality is clear: informed and cautious handling directly translates to a safer laboratory environment and the integrity of scientific research.

References

- 1-IODOTETRADECANE - ChemBK. (2024, April 9).

- 1-IODOOCTADECANE - Safety Data Sheet - ChemicalBook. (2025, November 8).

- 1-Iodotetradecane | 19218-94-1 - Sigma-Aldrich.

- Chemical Properties of Tetradecane, 1-iodo- (CAS 19218-94-1) - Cheméo.

- 1-Iodotetradecane | C14H29I | CID 29507 - PubChem - NIH.

- 1 - SAFETY DATA SHEET. (2012, March 1).

- 1 - • SAFETY DATA SHEET. (2025, November 6).

- 1 - SAFETY DATA SHEET.

- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.

- SAFETY DATA SHEET - TCI Chemicals.

- Personal Protective Equipment | IOGP.

- Tetradecane, 1-iodo- - the NIST WebBook - National Institute of Standards and Technology.

- Tetradecane, 1-iodo- - the NIST WebBook - National Institute of Standards and Technology.

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Iodotetradecane | C14H29I | CID 29507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetradecane, 1-iodo- [webbook.nist.gov]

- 4. Tetradecane, 1-iodo- [webbook.nist.gov]

- 5. Tetradecane, 1-iodo- (CAS 19218-94-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. iogp.org [iogp.org]

- 9. fishersci.com [fishersci.com]

- 10. osha.oregon.gov [osha.oregon.gov]

- 11. tcichemicals.com [tcichemicals.com]

The Indispensable Role of Primary Iodoalkanes in Modern Organic Synthesis: A Technical Guide for Advanced Practitioners

Abstract

Primary iodoalkanes represent a class of organic synthons whose exceptional reactivity and versatility are pivotal to the advancement of complex molecular synthesis. This guide provides an in-depth technical exploration of the fundamental principles governing the reactivity of primary iodoalkanes, moving beyond rudimentary concepts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay of bond energetics and stereoelectronics that define their utility in a range of high-stakes applications, from classical nucleophilic substitutions to intricate transition-metal-catalyzed cross-coupling reactions. This document eschews a conventional template, instead adopting a structure that mirrors the logical flow of synthetic planning and execution, grounded in mechanistic understanding and supported by detailed, actionable protocols.

The Heart of Reactivity: Deconstructing the Carbon-Iodine Bond

The utility of any functional group in organic synthesis is dictated by the physicochemical properties of its constituent bonds. In the case of primary iodoalkanes (R-CH₂-I), the carbon-iodine (C-I) bond is the locus of their reactivity. A common misconception is that the reactivity of haloalkanes is primarily driven by the polarity of the carbon-halogen bond.[1] While the C-Cl and C-Br bonds are significantly polarized due to the higher electronegativity of chlorine and bromine relative to carbon, the C-I bond is nearly non-polar, as carbon and iodine have very similar electronegativity values.[2]

The paramount factor governing the reactivity of primary iodoalkanes is the weakness of the C-I bond.[1][2] This is a direct consequence of the large atomic radius of iodine, which results in a long and relatively weak covalent bond with carbon. This inherent weakness translates to a lower bond dissociation energy (BDE) compared to other haloalkanes, meaning less energy is required to cleave the C-I bond during a chemical reaction.[3][4]

| Haloalkane (CH₃-X) | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) | Electronegativity of X (Pauling Scale) |

| CH₃-F | 1.39 | 452 | 3.98 |

| CH₃-Cl | 1.78 | 351 | 3.16 |

| CH₃-Br | 1.93 | 293 | 2.96 |

| CH₃-I | 2.14 | 234 | 2.66 |

| Data compiled from various sources, including references[3][5]. Values are approximate and can vary slightly depending on the source. |

This table clearly illustrates that while the polarity difference between carbon and the halogen is greatest for fluorine and least for iodine, the bond dissociation energy follows the opposite trend. It is this low bond dissociation energy that makes the iodide ion an excellent leaving group and renders primary iodoalkanes highly reactive electrophiles.[3][6]

The Workhorse Reaction: Bimolecular Nucleophilic Substitution (Sₙ2)

Primary iodoalkanes are quintessential substrates for the bimolecular nucleophilic substitution (Sₙ2) reaction.[3][7] This is due to the combination of their unhindered nature and the superb leaving group ability of the iodide ion. The Sₙ2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3] This backside attack leads to a characteristic inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[6]

The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[2][3]

Rate = k[R-CH₂-I][Nu⁻]

The unhindered nature of the primary carbon atom is crucial, as steric bulk around the reaction center impedes the backside attack of the nucleophile, dramatically slowing the reaction rate.[8][9]

Figure 1: The Sₙ2 mechanism with a primary iodoalkane.

Experimental Protocol: A Representative Sₙ2 Reaction

Objective: To synthesize an ether via the Williamson ether synthesis, a classic Sₙ2 reaction, using a primary iodoalkane.

Materials:

-

Primary iodoalkane (e.g., 1-iodobutane)

-

Sodium alkoxide (e.g., sodium ethoxide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: Dissolve sodium ethoxide (1.2 equivalents) in anhydrous DMF. To this solution, add 1-iodobutane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The alkoxide is a strong base and will readily react with any water present, which would consume the nucleophile and reduce the yield.

-

Polar Aprotic Solvent (DMF): This type of solvent solvates the cation (Na⁺) but not the anion (EtO⁻), leaving the nucleophile "naked" and highly reactive, thus accelerating the Sₙ2 reaction.[6]

-

Excess Nucleophile: Using a slight excess of the sodium alkoxide helps to drive the reaction to completion.

Synthesis of Primary Iodoalkanes: The Finkelstein Reaction

While primary iodoalkanes are highly reactive, they are often synthesized from the more readily available and less expensive primary chloro- or bromoalkanes. The most common method for this transformation is the Finkelstein reaction.[1][10] This is a classic Sₙ2 reaction where a halide is exchanged for another.[1][10]

The reaction is typically carried out by treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone.[1][10] The success of this reaction hinges on Le Châtelier's principle. While sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide is not.[1][10] The precipitation of these salts from the reaction mixture drives the equilibrium towards the formation of the desired iodoalkane.[1][10]

Figure 2: The Finkelstein reaction equilibrium.

Experimental Protocol: Synthesis of 1-Iodobutane

Objective: To synthesize 1-iodobutane from 1-bromobutane via the Finkelstein reaction.

Materials:

-

1-bromobutane

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Setup: In a dry round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

Reagent Addition: Add 1-bromobutane (1.0 equivalent) to the stirring solution.

-

Reaction: Heat the mixture to reflux for 1-2 hours. A white precipitate of sodium bromide will form.

-

Workup: Cool the reaction mixture to room temperature and remove the precipitated sodium bromide by vacuum filtration. Wash the solid with a small amount of acetone.

-

Isolation: Combine the filtrate and the acetone washings and remove the bulk of the acetone using a rotary evaporator.

-

Purification: To the residue, add diethyl ether and water. Separate the layers, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 1-iodobutane.[10]

Advanced Synthetic Applications: Building Blocks for Complexity

The high reactivity of primary iodoalkanes makes them invaluable precursors for a variety of advanced synthetic transformations that are central to modern drug discovery and development.

Formation of Grignard Reagents

Grignard reagents (R-MgX) are powerful nucleophiles and strong bases that are fundamental to carbon-carbon bond formation.[11][12] They are prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[8][13] Due to the weak C-I bond, primary iodoalkanes react readily with magnesium, often requiring less harsh conditions than their chloro- or bromo- counterparts.[11]

Figure 3: Formation of a Grignard reagent.

Objective: To prepare a solution of butylmagnesium iodide from 1-iodobutane.

Materials:

-

Magnesium turnings

-

1-iodobutane

-

Anhydrous diethyl ether

-

A crystal of iodine (as an activator)

-

Three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Rigorously dry all glassware. Assemble a three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask to sublime the iodine, which etches the magnesium surface, removing the passivating oxide layer.[14]

-

Initiation: Add a small portion of a solution of 1-iodobutane (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Addition: Once the reaction has started, add the remaining 1-iodobutane solution dropwise at a rate that maintains a gentle reflux.[14]

-

Completion: After the addition is complete, continue to stir the mixture for an additional hour to ensure all the magnesium has reacted. The resulting Grignard reagent is a cloudy, greyish solution and is used directly in subsequent reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Primary iodoalkanes are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[1][15] These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures.[16] The reactivity of the C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle of these reactions.[15]

The Sonogashira coupling forms a carbon-carbon bond between a terminal alkyne and an organic halide.[13][17] While traditionally used with aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl halides, including primary iodoalkanes.[15]

Objective: To couple 1-iodopropane with a terminal alkyne.

Materials:

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI) co-catalyst

-

1-iodopropane

-

Terminal alkyne (e.g., phenylacetylene)

-

Amine base (e.g., triethylamine, Et₃N)

-

Anhydrous solvent (e.g., THF)

-

Schlenk flask and inert atmosphere techniques

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and CuI (e.g., 4 mol%).

-

Reagent Addition: Add anhydrous THF and freshly distilled triethylamine. Stir for 10-15 minutes at room temperature. Add the terminal alkyne (1.2 equivalents) followed by 1-iodopropane (1.0 equivalent) via syringe.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-8 hours.

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst. Wash the organic filtrate with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[18]

The Heck reaction couples an unsaturated halide with an alkene.[7][19] The use of primary iodoalkanes in intermolecular Heck-type couplings has been a significant recent development.[10]

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide.[20] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.[21]

Application in Drug Discovery and Development: A Case Study

The principles and protocols outlined above are not merely academic exercises; they are routinely applied in the synthesis of complex, biologically active molecules, including approved pharmaceuticals. While the direct use of a primary iodoalkane in the final steps of a drug's synthesis might be less common due to their high reactivity, they are frequently employed in the synthesis of key intermediates.

A notable example can be found in the synthesis of intermediates for drugs like Vericiguat , a soluble guanylate cyclase stimulator.[6][9] While the final synthetic steps may not involve an iodoalkane, the construction of complex heterocyclic cores often relies on building blocks that are themselves synthesized using the robust and reliable chemistry of iodoalkanes. For instance, an Sₙ2 reaction involving a primary tosylate (a functional group with similar leaving group ability to iodide) is a key step in the synthesis of a crucial intermediate for Vericiguat.[6] The principles governing the reactivity of primary iodoalkanes are directly transferable to such transformations.

The synthesis of complex natural products also frequently leverages the reactivity of primary iodoalkanes. For example, Grignard reagents derived from primary iodoalkanes are used to introduce alkyl chains in the total synthesis of various natural products.[14]

Conclusion

Primary iodoalkanes are far more than simple alkylating agents. Their unique reactivity, governed by the weak carbon-iodine bond, makes them exceptionally versatile and powerful tools in the arsenal of the modern synthetic chemist. From the foundational Sₙ2 reaction to their critical role as precursors in the formation of organometallic reagents and as partners in sophisticated cross-coupling reactions, primary iodoalkanes enable the efficient construction of complex molecular frameworks. A thorough understanding of the principles behind their reactivity, coupled with robust and validated protocols, is essential for professionals in research and drug development who are tasked with creating the next generation of therapeutics. The continued innovation in the application of these fundamental building blocks will undoubtedly lead to new and more efficient synthetic pathways to molecules that can address pressing medical needs.

References

- Finkelstein reaction - Grokipedia. (n.d.).

-

Finkelstein Reaction - SATHEE. (n.d.). Retrieved January 13, 2026, from [Link]

-

Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

-

Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs. (n.d.). Retrieved January 13, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 13, 2026, from [Link]

-

grignard reagents - Chemguide. (n.d.). Retrieved January 13, 2026, from [Link]

-

A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION - IJNRD. (2023, October 10). Retrieved January 13, 2026, from [Link]

-

A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4). Retrieved January 13, 2026, from [Link]

-

SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved January 13, 2026, from [Link]

-

Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025, June 24). Retrieved January 13, 2026, from [Link]

-

ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Grignard Reagent - an overview | ScienceDirect Topics. (n.d.). Retrieved January 13, 2026, from [Link]

-

20.1 Comparison of SN1 and SN2 reactions (HL) - YouTube. (2021, January 18). Retrieved January 13, 2026, from [Link]

-

Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Heck reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

(PDF) SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

-

Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes 2023. (2025, July 30). Retrieved January 13, 2026, from [Link]

-